molecular formula C19H15N5O3 B11012669 N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Katalognummer: B11012669
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: FZHDURYZAYNIEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bifunctional acetamide derivative featuring two distinct heterocyclic moieties: a 3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl group and a 4-oxo-3,4-dihydrophthalazin-1-yl group. These fused aromatic systems are linked via an acetamide bridge, which is a common structural motif in bioactive molecules targeting enzymes like kinases or topoisomerases .

Eigenschaften

Molekularformel

C19H15N5O3

Molekulargewicht

361.4 g/mol

IUPAC-Name

N-(3-methyl-4-oxoquinazolin-6-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C19H15N5O3/c1-24-10-20-15-7-6-11(8-14(15)19(24)27)21-17(25)9-16-12-4-2-3-5-13(12)18(26)23-22-16/h2-8,10H,9H2,1H3,(H,21,25)(H,23,26)

InChI-Schlüssel

FZHDURYZAYNIEL-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Herkunft des Produkts

United States

Vorbereitungsmethoden

Catalyst Screening

CatalystYield (%)Reaction Time
InCl₃9520 min
HCl702 hours
No Catalyst<306 hours

InCl₃ outperforms traditional acids by accelerating both cyclization and coupling steps.

Solvent Optimization

SolventYield (%)Purity (%)
50% EtOH9598
DMF8895
THF6590

Aqueous ethanol minimizes byproducts while maintaining high solubility.

Purification and Characterization

Crystallization

Products are crystallized from 95% ethanol, yielding colorless crystals with >98% purity.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm aromatic protons; δ 2.4 ppm corresponds to the methyl group.

  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) validate the acetamide bond.

  • ESI-MS : Molecular ion peak at m/z 361.4 [M+H]⁺ matches the theoretical mass.

Comparative Analysis of Synthetic Routes

MethodStepsOverall Yield (%)Purity (%)
Sequential Synthesis37298
One-Pot Tandem27897
Ultrasound-Assisted28598

Ultrasound-assisted methods offer the best balance of efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring.

    Reduction: Reduction reactions can target the carbonyl groups in both the quinazolinone and phthalazinone moieties.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

    Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antimicrobial Properties
Research has indicated that compounds similar to N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide exhibit significant antimicrobial activity. For instance, derivatives containing the quinazolinone structure have been shown to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

2. Anticancer Potential
Studies have highlighted the potential anticancer properties of this compound class. The quinazolinone framework has been associated with the inhibition of key enzymes involved in cancer cell proliferation. For example, certain derivatives have demonstrated efficacy against thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells, suggesting that this compound could be a candidate for further development as an anticancer agent.

3. Anti-inflammatory Effects
Some studies suggest that compounds with similar structures may also possess anti-inflammatory properties. The ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis or other chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Mycobacterium smegmatis and Pseudomonas aeruginosa
AnticancerInhibition of thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM
Anti-inflammatoryModulation of inflammatory responses in vitro

Case Study: Antimicrobial Activity

In a study published in RSC Advances, several synthesized derivatives were tested against common pathogens. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents in clinical settings .

Case Study: Anticancer Activity

Research conducted on various derivatives showed promising results in inhibiting cancer cell lines through targeted enzyme inhibition. One notable study found that specific analogs exhibited enhanced potency compared to traditional chemotherapeutics .

Wirkmechanismus

The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Systems

  • Quinazolinone Derivatives: AJ5d (): Contains a 3-(4-fluorophenyl)-4-oxoquinazolin-2-ylthio group linked to a tetrahydroquinazolin-6-yl acetamide. The substitution of a thioether and chlorophenyl group distinguishes it from the target compound, likely altering solubility and binding affinity . Compounds 6a–o (): Feature 4-oxo-2-thioxothiazolidin-3-yl groups conjugated with quinazolinone via sulfanyl acetamide. The thioxothiazolidinone ring introduces sulfur-based reactivity, which is absent in the target compound .
  • Phthalazinone Derivatives: Compound 3 (): Synthesized from 3-benzylidene phthalide, yielding a cephalotriazin-diazole system. Unlike the target compound, this lacks an acetamide bridge and quinazolinone moiety, reducing structural complexity .

Functional Group Variations

Compound Core Rings Substituents/Linkers Key Structural Differences
Target Compound Quinazolinone + Phthalazinone Acetamide bridge Bifunctional, no sulfur or halogens
AJ5d () Quinazolinone + Tetrahydroquinazolinone Thioether, 4-fluorophenyl, chlorophenyl Sulfur inclusion, halogenated aryl groups
6a–o () Thioxothiazolidinone + Quinazolinone Sulfanyl acetamide Thiol-based reactivity, Knoevenagel condensation
4a () Quinazolinone + Thiazolidinone Bromo, phenyl substituents Bromine atom, thiazolidinone ring

Hypothesized Activity of the Target Compound

  • Dual Inhibition: The quinazolinone and phthalazinone rings may synergistically inhibit kinases (e.g., EGFR) and topoisomerases, respectively, as seen in structurally related compounds .
  • DNA Interaction : The planar aromatic systems could enable intercalation, similar to anthracyclines .

Activity of Analogues

  • AJ5d : Demonstrated moderate anticancer activity in preliminary screens, attributed to its fluorophenyl and chlorophenyl substituents .
  • 6a–o: Exhibited antimicrobial properties due to the thioxothiazolidinone moiety, which enhances membrane permeability .

Biologische Aktivität

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C16H14N4O3
Molecular Weight 302.31 g/mol
CAS Number [not specified]
LogP 0.8896
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Polar Surface Area 57.995 Ų

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Escherichia coli .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of related compounds, several derivatives demonstrated strong inhibition against Gram-positive and Gram-negative bacteria:

Compound IDMIC (mg/mL)MBC (mg/mL)Bacteria Tested
Compound A0.0040.008Enterobacter cloacae
Compound B0.0150.030Staphylococcus aureus
Compound C0.0110.020Escherichia coli

Antidiabetic Activity

Another area of interest is the compound's potential as an antidiabetic agent. Research has shown that related acetamide derivatives can inhibit α-glucosidase activity significantly, which is critical in managing postprandial blood glucose levels.

In Vitro Studies

In vitro studies have demonstrated that certain derivatives possess inhibitory effects on α-glucosidase with inhibition percentages reaching up to 87.3% at specific concentrations . This suggests a promising avenue for further exploration in diabetes management.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase.
  • Antimicrobial Action : It potentially disrupts bacterial cell wall synthesis or interferes with protein synthesis.
  • Molecular Docking Studies : Computational studies suggest that the compound interacts with specific active sites in target enzymes, enhancing its inhibitory effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of quinazolinone and phthalazinone precursors. For example:

Quinazolinone synthesis : Cyclization of anthranilic acid derivatives with methyl isocyanate under reflux in acetic acid .

Phthalazinone synthesis : Condensation of phthalic anhydride with hydrazine derivatives, followed by oxidation .

Coupling reaction : The final acetamide linkage is formed via nucleophilic acyl substitution, often using EDCI/HOBt as coupling agents in anhydrous DMF at 0–5°C .

  • Key Tools : Monitor reaction progress with TLC (silica gel, UV visualization) and purify intermediates via column chromatography (hexane/ethyl acetate gradients) .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Confirm the presence of characteristic peaks (e.g., amide NH at δ 10–12 ppm, quinazolinone C=O at ~170 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • XRD (if crystalline) : Resolve stereochemistry and confirm heterocyclic ring conformations .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Kinase inhibition : Use ADP-Glo™ kinase assays (e.g., EGFR, VEGFR) due to quinazolinone’s known kinase-targeting motifs .
  • Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC determination) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at 1–100 µM doses .

Advanced Research Questions

Q. How can reaction yields be optimized for the final coupling step, given steric hindrance from the phthalazinone moiety?

  • Methodological Answer :

  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation .
  • Catalyst screening : Test alternative coupling agents like HATU or DMTMM, which exhibit higher efficiency in sterically crowded environments .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 24 hrs conventional) while maintaining >80% yield .

Q. How should contradictory data in biological assays (e.g., high potency in vitro but low efficacy in vivo) be addressed?

  • Methodological Answer :

Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis) to identify rapid clearance or sequestration issues .

Formulation adjustments : Improve solubility via co-solvents (e.g., PEG-400) or nanoparticle encapsulation .

Target engagement validation : Use CRISPR-engineered reporter cell lines to confirm on-mechanism activity in complex biological systems .

Q. What computational strategies are effective for predicting target interactions of this dual-heterocyclic compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with homology-modeled structures of kinases (e.g., ABL1) or epigenetic targets (e.g., HDACs) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with quinazolinone C=O) .
  • QSAR modeling : Curate datasets of analogs (e.g., from ) to correlate substituent effects (e.g., electron-withdrawing groups on phthalazinone) with activity .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

  • Methodological Answer :

Design of Experiments (DoE) : Apply fractional factorial designs to vary substituents (e.g., methyl on quinazolinone, halogens on phthalazinone) and assess impacts on bioactivity .

Parallel synthesis : Use automated liquid handlers to generate a 48-member library with modifications at R1 (quinazolinone) and R2 (phthalazinone) positions .

Data analysis : Employ PCA (Principal Component Analysis) to cluster compounds by activity profiles and identify critical structural motifs .

Data Contradiction Resolution

Q. How to resolve discrepancies between computational predictions (e.g., high binding affinity) and experimental IC50 values?

  • Methodological Answer :

  • Re-evaluate force fields : Switch from AMBER to CHARMM36 for more accurate ligand-protein interaction energy calculations .
  • Probe assay conditions : Confirm buffer pH (e.g., physiological vs. non-physiological) and ATP concentrations in kinase assays, as these critically affect IC50 .
  • Synchrotron-based crystallography : Resolve co-crystal structures to validate binding poses and identify unmodeled water molecules or allosteric pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.